molecular formula C20H22N2O3 B14959848 3,4-dihydroisoquinolin-2(1H)-yl[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone

Cat. No.: B14959848
M. Wt: 338.4 g/mol
InChI Key: RWGBYVXTWSXGSY-UHFFFAOYSA-N
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Description

2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core, a piperidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the furan-2-carbonyl group. The final step involves the formation of the tetrahydroisoquinoline ring system.

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of Furan-2-Carbonyl Group: This step often involves the use of furan-2-carboxylic acid or its derivatives, which are reacted with the piperidine derivative under suitable conditions to form the desired intermediate.

    Formation of Tetrahydroisoquinoline Ring: The final step involves cyclization reactions, which can be facilitated by various catalysts and reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and furan moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups may yield the corresponding alcohols.

Scientific Research Applications

2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one
  • N-(2-Furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-4-methyl-benzamide
  • 4-Chloro-N-(2-Furan-2-yl-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide

Uniqueness

2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to the presence of both the tetrahydroisoquinoline and piperidine rings, along with the furan moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(furan-2-carbonyl)piperidin-4-yl]methanone

InChI

InChI=1S/C20H22N2O3/c23-19(22-12-7-15-4-1-2-5-17(15)14-22)16-8-10-21(11-9-16)20(24)18-6-3-13-25-18/h1-6,13,16H,7-12,14H2

InChI Key

RWGBYVXTWSXGSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C(=O)C4=CC=CO4

Origin of Product

United States

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